N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide involves the inhibition of N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamideβ. This enzyme is involved in the phosphorylation of several key proteins, including tau and β-catenin, which are associated with the pathogenesis of Alzheimer's disease and cancer, respectively. By inhibiting N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamideβ, N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide may have therapeutic potential in these diseases.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can increase insulin sensitivity and glucose uptake in adipocytes, suggesting that it may have potential as a treatment for diabetes. It has also been shown to decrease the production of amyloid-β peptides, which are associated with the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its specificity for N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamideβ. This allows researchers to study the effects of N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamideβ inhibition without affecting other cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide. One potential application is in the treatment of Alzheimer's disease, where it may have the ability to decrease the production of amyloid-β peptides. Another potential application is in the treatment of diabetes, where it may have the ability to increase insulin sensitivity and glucose uptake in adipocytes. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential use in combination with other drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes. It has been shown to inhibit glycogen synthase kinase-3β (N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarbothioamideβ), an enzyme that plays a key role in the regulation of several cellular processes, including glucose metabolism, cell cycle progression, and apoptosis.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-13-4-6-15(7-5-13)19-10-9-18(12-14(19)2)16(21)17-8-11-20-3/h4-7,14H,8-12H2,1-3H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBAVLSTOOWOOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=S)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.